3-(2-Chloro-5-methylphenoxy)azetidine

Übersicht

Beschreibung

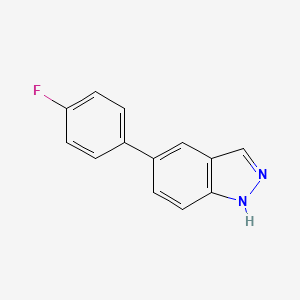

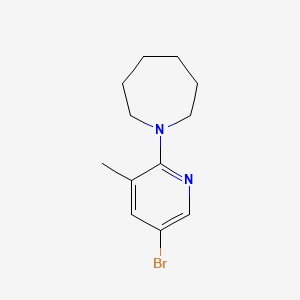

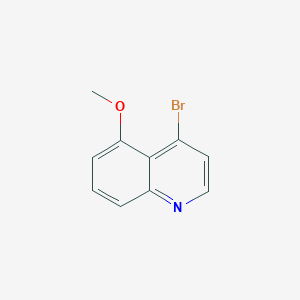

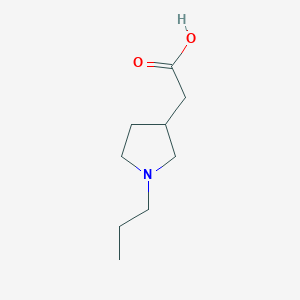

“3-(2-Chloro-5-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. It is also known by its CAS Number: 1220028-42-1 .

Synthesis Analysis

Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“3-(2-Chloro-5-methylphenoxy)propane-1,2-diol” is a possible precursor in the synthesis of a chiral beta blocker called Bupranolol .

Methods of Application or Experimental Procedures

Both racemic and single-enantiomeric samples of “3-(2-Chloro-5-methylphenoxy)propane-1,2-diol” were synthesized and characterized by single crystal XRD .

Results or Outcomes

The absolute configuration of an (S)-1 sample was determined by data refinement .

2. Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives

Summary of the Application

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized . These compounds were tested for their antimicrobial activities .

Methods of Application or Experimental Procedures

The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .

Results or Outcomes

All the novel series of compounds were tested against a variety of bacterial and fungal strains. Compounds 9a, 9e, and 9g demonstrated good inhibition against the tested strains .

3. Building Blocks for Polyamines

Summary of the Application

Aziridines and azetidines, including “3-(2-Chloro-5-methylphenoxy)azetidine”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .

Results or Outcomes

The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

4. Synthesis of Novel Benzophenone Fused Azetidinone Derivatives

Summary of the Application

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized .

Methods of Application or Experimental Procedures

The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .

Results or Outcomes

All the novel series of compounds were tested against a variety of bacterial and fungal strains .

5. Building Blocks for Polyamines

Summary of the Application

Aziridines and azetidines, including “3-(2-Chloro-5-methylphenoxy)azetidine”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .

Results or Outcomes

The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

6. Chemical Research

Summary of the Application

“3-(2-Methylphenoxy)azetidine hydrochloride” is a chemical compound that is used in various chemical research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific research context .

Results or Outcomes

The outcomes of the research can also vary widely, but the compound is a valuable tool in the arsenal of a chemical researcher .

Eigenschaften

IUPAC Name |

3-(2-chloro-5-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTJGYSTUIDPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-methylphenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)